molecular formula C9H11BrN2O B2805826 4-Bromo-1-cyclopentyl-1H-pyrazole-5-carbaldehyde CAS No. 2054953-16-9

4-Bromo-1-cyclopentyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2805826
CAS No.: 2054953-16-9
M. Wt: 243.104
InChI Key: SAXSBTVTTNCIOR-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopentyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C9H11BrN2O It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-cyclopentyl-1H-pyrazole-5-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This reaction forms the core pyrazole structure.

    Cyclopentyl Substitution: The cyclopentyl group can be introduced via a substitution reaction, where a suitable cyclopentyl halide reacts with the pyrazole derivative.

    Formylation: The formyl group (–CHO) at the 5-position can be introduced using formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopentyl-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Formylation: Vilsmeier-Haack reagent (DMF and POCl3).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amines, thioethers, or other substituted derivatives.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

4-Bromo-1-cyclopentyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopentyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pyrazole ring’s nitrogen atoms can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrazole: Lacks the cyclopentyl and formyl groups, making it less complex.

    1-Cyclopentyl-1H-pyrazole-5-carbaldehyde:

    4-Bromo-1H-pyrazole-5-carbaldehyde: Lacks the cyclopentyl group, influencing its steric properties and interactions.

Uniqueness

4-Bromo-1-cyclopentyl-1H-pyrazole-5-carbaldehyde is unique due to the combination of the bromine atom, cyclopentyl group, and formyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. The compound’s structure also allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biological research.

Properties

IUPAC Name

4-bromo-2-cyclopentylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXSBTVTTNCIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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